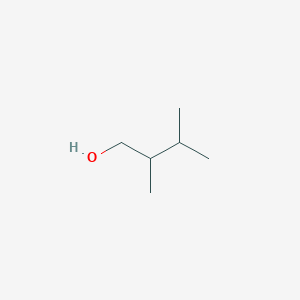

2,3-Dimethylbutan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSWMAUXEHKFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941324 | |

| Record name | 2,3-Dimethylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19550-30-2, 20281-85-0, 54206-54-1, 79956-98-2 | |

| Record name | 2,3-Dimethyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylbutan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020281850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylbutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054206541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylbutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079956982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,3-Dimethylbutan-1-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for producing 2,3-dimethylbutan-1-ol, a chiral alcohol with applications in organic synthesis. The document outlines key methodologies, including the reduction of 2,3-dimethylbutanal (B3049577), Grignard reaction, hydroboration-oxidation of 2,3-dimethyl-1-butene, and catalytic hydrogenation. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a logical workflow diagram to facilitate understanding and replication.

Overview of Synthetic Methodologies

The synthesis of this compound can be achieved through several established organic chemistry reactions. The choice of method often depends on factors such as the availability of starting materials, desired yield and purity, and scalability. The most common approaches involve the transformation of a carbonyl group or an alkene into the target primary alcohol.

Reduction of 2,3-Dimethylbutanal with Sodium Borohydride (B1222165)

A widely used and straightforward method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2,3-dimethylbutanal, using a mild reducing agent such as sodium borohydride (NaBH₄). This reaction is characterized by its high chemoselectivity for aldehydes and ketones, operational simplicity, and the use of a relatively safe and inexpensive reagent.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,3-Dimethylbutanal | N/A |

| Reagent | Sodium Borohydride (NaBH₄) | [1][2][3] |

| Solvent | Methanol (B129727) or Ethanol | [1][2] |

| Reaction Temperature | 0°C to Room Temperature | [1] |

| Reaction Time | 15 - 30 minutes | [2] |

| Work-up | Acidic (e.g., dilute HCl) | [1] |

| Typical Yield | High (specific data for this substrate not found) | N/A |

Experimental Protocol

-

Preparation: A solution of 2,3-dimethylbutanal is prepared in methanol and cooled to 0°C in an ice bath.[1]

-

Reduction: Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature at 0°C. The reaction is typically allowed to proceed for a short period at 0°C and then warmed to room temperature to ensure completion.[1][2]

-

Quenching and Work-up: The reaction is quenched by the slow addition of dilute hydrochloric acid to neutralize the excess borohydride and the resulting borate (B1201080) esters.[1]

-

Isolation and Purification: The product is extracted with an organic solvent, such as diethyl ether. The organic layers are combined, washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude this compound can be further purified by distillation.

Reaction Workflow

References

An In-depth Technical Guide to 2,3-Dimethylbutan-1-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,3-Dimethylbutan-1-ol. This chiral alcohol serves as a valuable building block in organic synthesis, particularly in the construction of complex stereospecific molecules. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and visualizations of its synthetic workflow and role in asymmetric synthesis. The information presented is intended to support researchers and professionals in the fields of chemistry and drug development in utilizing this versatile compound.

Chemical Structure and Properties

This compound is a primary alcohol with a branched hexane (B92381) skeleton. Its structure consists of a butane (B89635) chain with methyl groups at positions 2 and 3, and a hydroxyl group at position 1. The carbon atom at position 2 is a chiral center, meaning this compound can exist as two enantiomers: (R)-2,3-Dimethylbutan-1-ol and (S)-2,3-Dimethylbutan-1-ol.

Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₄O[1] |

| Molecular Weight | 102.177 g/mol [1] |

| CAS Number | 19550-30-2[1] |

| Boiling Point | 142 °C at 760 mmHg[1] |

| Melting Point | -48.42 °C (estimate)[1] |

| Density | 0.811 g/cm³[1] |

| Flash Point | 38.6 °C[1] |

| Refractive Index | 1.4185[1] |

| Vapor Pressure | 2.32 mmHg at 25 °C[1] |

| LogP | 1.27080[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key expected signals include those for the methyl groups, the methylene (B1212753) group adjacent to the hydroxyl group, and the methine protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. There will also be strong C-H stretching bands around 2850-3000 cm⁻¹ and a C-O stretching band in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 102. Characteristic fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.

Synthesis of this compound

This compound can be synthesized through various methods, with the reduction of the corresponding aldehyde being a common and efficient route.

Experimental Protocol: Synthesis by Reduction of 2,3-Dimethylbutanal (B3049577)

This protocol describes the synthesis of this compound via the reduction of 2,3-dimethylbutanal using sodium borohydride (B1222165).

Materials:

-

2,3-Dimethylbutanal

-

Sodium borohydride (NaBH₄)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylbutanal in methanol under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Role in Asymmetric Synthesis

Chiral alcohols like this compound are of significant interest in the field of asymmetric synthesis. The enantiomerically pure forms, (R)- and (S)-2,3-Dimethylbutan-1-ol, can be used as chiral building blocks or chiral auxiliaries to control the stereochemical outcome of a reaction, leading to the synthesis of enantiomerically pure target molecules. This is of paramount importance in drug development, as different enantiomers of a drug can have vastly different biological activities. For instance, (S)-2,3-Dimethyl-1-butanol is utilized in the synthesis of phytosterols, which are a class of steroid compounds found in plants.

Mandatory Visualizations

Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

Logical Relationship: Role as a Chiral Building Block

Caption: Role of this compound in asymmetric synthesis.

References

A Technical Guide to 2,3-Dimethylbutan-1-ol and its Isomeric Landscape

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dimethylbutan-1-ol, a chiral primary alcohol, and its various structural isomers with the molecular formula C₆H₁₄O. This document details the IUPAC nomenclature, comparative physicochemical properties, and detailed experimental protocols for the synthesis and analysis of these compounds.

Isomeric Relationships and Nomenclature

The molecular formula C₆H₁₄O represents a diverse array of alcohol isomers, which can be categorized based on the arrangement of the carbon skeleton (chain isomerism) and the position of the hydroxyl group (positional isomerism). This compound is a primary alcohol characterized by a butane (B89635) backbone with methyl groups at the second and third carbon positions.[1] The carbon at position 3 is a stereocenter, meaning the molecule exists as two enantiomers: (R)- and (S)-2,3-dimethylbutan-1-ol.[1]

Below is a diagram illustrating the relationship between this compound and some of its key structural isomers.

Comparative Physicochemical Properties

The structural variations among the C₆H₁₄O alcohol isomers lead to differences in their physical properties. Branching in the carbon chain generally lowers the boiling point due to a reduction in the surface area available for intermolecular van der Waals interactions. The position of the hydroxyl group also influences properties such as boiling point and solubility. The following table summarizes key quantitative data for this compound and some of its isomers.

| IUPAC Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |

| This compound | 19550-30-2 | 142 | -48.42 (estimate) | 0.811 | 1.4185 |

| Hexan-1-ol | 111-27-3 | 157 | -52 | 0.814 | 1.418 |

| Hexan-2-ol | 626-93-7 | 136 | -23 | 0.819 | 1.415 |

| Hexan-3-ol | 623-37-0 | 135 | -55 | 0.819 | 1.419 |

| 2-Methylpentan-1-ol | 105-30-6 | 148 | -108 | 0.825 | 1.419 |

| 3-Methylpentan-3-ol | 77-74-7 | 122 | -23.6 | 0.828 | 1.419 |

| 3,3-Dimethylbutan-2-ol | 464-07-3 | 120 | 5.7 | 0.829 | 1.418 |

| 2,3-Dimethylbutan-2-ol | 594-60-5 | 119 | 15 | 0.827 | 1.420 |

Data sourced from various chemical databases. Some values are estimates.

Experimental Protocols

Synthesis of this compound via Hydroboration-Oxidation

This protocol describes a common method for the anti-Markovnikov hydration of an alkene to produce a primary alcohol.

Workflow Diagram:

Methodology:

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 2,3-dimethylbut-1-ene (1 equivalent) and anhydrous tetrahydrofuran (B95107) (THF). The flask is cooled to 0°C in an ice bath.

-

Hydroboration: A solution of borane-THF complex (1 M in THF, 1.1 equivalents) is added dropwise to the stirred solution of the alkene, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.

-

Oxidation: The flask is cooled again to 0°C. Sodium hydroxide (B78521) solution (e.g., 3 M aqueous, 3 equivalents) is added slowly, followed by the careful, dropwise addition of hydrogen peroxide (30% aqueous solution, 3 equivalents).

-

Work-up: The mixture is stirred at room temperature for 1 hour. The aqueous layer is separated, and the organic layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.

Analysis and Separation of C₆H₁₄O Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the separation and identification of volatile alcohol isomers.

Methodology:

-

Sample Preparation: A standard mixture containing known concentrations of various C₆H₁₄O alcohol isomers is prepared in a suitable solvent (e.g., dichloromethane). The unknown sample is similarly diluted.

-

GC-MS System: A gas chromatograph equipped with a mass selective detector (MSD) is used.

-

Column: A capillary column with a polar stationary phase (e.g., DB-WAX or similar polyethylene (B3416737) glycol phase) is recommended for good separation of alcohols.[2]

-

Injector: Split/splitless injector, operated in split mode.

-

Carrier Gas: Helium at a constant flow rate.

-

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Oven Program: An initial temperature of 40°C held for 3 minutes, then ramped at 5°C/min to 150°C, and held for 5 minutes.[2] This program should be optimized based on the specific isomers being analyzed.

-

Transfer Line Temperature: 280°C.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Mode: Full scan mode (e.g., m/z 35-200) for identification.

-

-

Data Analysis:

-

Identification: The retention time of each peak in the sample chromatogram is compared to the retention times of the standards. The mass spectrum of each peak is compared to a reference library (e.g., NIST) for confirmation.

-

Quantification: An internal standard can be used to determine the concentration of each isomer in the unknown sample. The peak area of each isomer is compared to the peak area of the internal standard.

-

References

A Comprehensive Technical Guide to (2R)-2,3-dimethylbutan-1-ol: Synthesis, Characterization, and Applications in Drug Discovery

CAS Number: 15019-27-9

(2R)-2,3-dimethylbutan-1-ol is a chiral primary alcohol that serves as a crucial building block in the asymmetric synthesis of complex molecules, particularly within the pharmaceutical industry. Its defined stereochemistry at the C2 position is instrumental in imparting specific three-dimensional structures to target molecules, which is a critical factor in determining their biological activity and efficacy. This technical guide provides an in-depth overview of its synthesis, purification, analytical characterization, and potential applications for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of (2R)-2,3-dimethylbutan-1-ol

| Property | Value | Source |

| CAS Number | 15019-27-9 | [2][3] |

| Molecular Formula | C₆H₁₄O | [2][3] |

| Molecular Weight | 102.17 g/mol | [2][3] |

| IUPAC Name | (2R)-2,3-dimethylbutan-1-ol | [2] |

| Computed XLogP3 | 1.7 | [2] |

| Computed Hydrogen Bond Donor Count | 1 | [2] |

| Computed Hydrogen Bond Acceptor Count | 1 | [2] |

| Computed Rotatable Bond Count | 2 | [2] |

Table 2: Spectroscopic Data for 2,3-dimethylbutan-1-ol (Racemic Mixture)

| Spectrum Type | Key Peaks / Shifts | Source |

| ¹H NMR | Data available for the racemic mixture. | [1] |

| ¹³C NMR | Data available for the racemic mixture. | [1] |

| Infrared (IR) | Data available for the racemic mixture. | [1] |

| Mass Spectrometry (MS) | Data available for the racemic mixture. | [1] |

| Specific Optical Rotation for (2R)-enantiomer | Data not readily available. For the related compound (R)-(-)-2-Amino-3,3-dimethylbutan-1-ol, the specific rotation is reported to be in the range of -34° to -40°. |

Synthesis and Purification

The enantioselective synthesis of (2R)-2,3-dimethylbutan-1-ol can be achieved through several strategic approaches, primarily focusing on asymmetric catalysis.

Experimental Protocol: Asymmetric Hydrogenation of 2,3-dimethyl-2-buten-1-ol

This protocol is a representative method for the synthesis of (2R)-2,3-dimethylbutan-1-ol via asymmetric hydrogenation, a highly efficient and atom-economical method.

Reaction Scheme:

Caption: Asymmetric hydrogenation of 2,3-dimethyl-2-buten-1-ol.

Materials:

-

2,3-dimethyl-2-buten-1-ol

-

[Ru(OAc)₂((R)-BINAP)] catalyst

-

Methanol (anhydrous)

-

Hydrogen gas (high purity)

-

High-pressure autoclave

Procedure:

-

In a high-pressure autoclave, prepare a solution of 2,3-dimethyl-2-buten-1-ol and the [Ru(OAc)₂((R)-BINAP)] catalyst in methanol.

-

Purge the autoclave with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4-100 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C).

-

Monitor the reaction progress by Gas Chromatography (GC) until completion.

-

Once the reaction is complete, carefully release the pressure.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield (2R)-2,3-dimethylbutan-1-ol.

Purification

The final product is typically purified by flash column chromatography. For achieving high enantiomeric purity, preparative chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.

Analytical Characterization

Ensuring the chemical and stereochemical purity of (2R)-2,3-dimethylbutan-1-ol is critical. The following workflow outlines the key analytical steps.

Caption: Analytical workflow for the characterization of (2R)-2,3-dimethylbutan-1-ol.

Experimental Protocol: Determination of Enantiomeric Excess by ¹H NMR

This method involves the derivatization of the chiral alcohol with a chiral agent to form diastereomers, which can be distinguished by ¹H NMR spectroscopy.

Materials:

-

(2R)-2,3-dimethylbutan-1-ol sample

-

(R)- or (S)-Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride)

-

Anhydrous pyridine (B92270) or other suitable base

-

Anhydrous NMR solvent (e.g., CDCl₃)

Procedure:

-

Dissolve the (2R)-2,3-dimethylbutan-1-ol sample in the anhydrous NMR solvent in an NMR tube.

-

Add a slight excess of the chiral derivatizing agent (e.g., Mosher's acid chloride) and the base.

-

Allow the reaction to proceed to completion at room temperature.

-

Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric esters.

-

Integrate the signals corresponding to each diastereomer to determine the enantiomeric excess.

Applications in Drug Development and Biological Relevance

(2R)-2,3-dimethylbutan-1-ol is a valuable chiral synthon for the synthesis of active pharmaceutical ingredients (APIs). The stereocenter in this building block is often crucial for the specific interaction of the final drug molecule with its biological target.

While direct biological activity data for (2R)-2,3-dimethylbutan-1-ol is limited, the pharmacological relevance of structurally similar small alcohols is documented. For instance, 3,3-dimethyl-1-butanol (B44104) (DMB), an isomer, and its metabolite 3,3-dimethylbutyrate have been shown to ameliorate collagen-induced arthritis in a murine model. This effect is suggested to be through the modulation of proinflammatory cytokine secretion from macrophages, indicating a direct immunomodulatory role.

Furthermore, derivatives of related butanol structures, such as (2R,3R)-2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives, have been investigated as potent topical antifungal agents.[4] This highlights the utility of the chiral butanol scaffold in the development of new therapeutic agents.

The following diagram illustrates a potential mechanism of action for a structurally related compound, highlighting the type of biological pathways that could be relevant for derivatives of (2R)-2,3-dimethylbutan-1-ol.

Caption: Potential immunomodulatory mechanism of a structural analog.

Conclusion

(2R)-2,3-dimethylbutan-1-ol is a valuable and versatile chiral building block with significant potential in the synthesis of enantiomerically pure pharmaceuticals. Its preparation via asymmetric synthesis and rigorous analytical characterization are essential for its effective application. While its direct biological activity is an area for further investigation, the demonstrated pharmacological relevance of structurally similar compounds underscores the importance of such chiral synthons in modern drug discovery and development. This guide provides a foundational resource for researchers working with this important chiral alcohol.

References

- 1. This compound (19550-30-2) 1H NMR spectrum [chemicalbook.com]

- 2. (2R)-2,3-Dimethylbutan-1-ol | C6H14O | CID 25021554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-2,3-Dimethylbutan-1-ol|Enantiopure Chiral Synthon [benchchem.com]

- 4. Synthesis and antifungal activities of (2R,3R)-2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives as topical antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylbutan-1-ol, a branched-chain hexyl alcohol, serves as a valuable building block in organic synthesis and holds potential significance in various research and development applications, including fragrance formulation and as a specialty solvent. A thorough understanding of its physical properties is paramount for its effective utilization, process optimization, and safety management. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental protocols for their determination and relevant spectroscopic data for its characterization.

Core Physical Properties

The fundamental physical constants of this compound are summarized in the table below. These values have been compiled from various reputable sources and provide a solid foundation for its application in a laboratory or industrial setting.

| Property | Value | Units |

| Molecular Formula | C₆H₁₄O | - |

| Molecular Weight | 102.177 | g/mol |

| Boiling Point | 141.85 - 142 | °C at 760 mmHg |

| Melting Point | -48.42 (estimate) | °C |

| Density | 0.811 - 0.8255 | g/cm³ |

| Refractive Index | 1.411 - 1.4185 | - |

| Vapor Pressure | 2.32 | mmHg at 25°C |

| Flash Point | 38.6 | °C |

| pKa | 15.01 ± 0.10 (Predicted) | - |

| LogP | 1.27080 | - |

Experimental Protocols

The following sections detail the standardized methodologies for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary tube method.[1][2][3][4][5]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamp

Procedure:

-

A few drops of this compound are placed into the small test tube.

-

The capillary tube, with its open end facing down, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The entire assembly is immersed in the heating bath (Thiele tube or oil bath).

-

The apparatus is heated gently. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will be observed.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

Determination of Density

The density of a substance is its mass per unit volume. For a liquid like this compound, this can be accurately determined using a pycnometer or by direct mass and volume measurements.[4][6][7][8][9][10][11][12]

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Sample of this compound

-

Water bath for temperature control

Procedure (using a pycnometer):

-

The clean, dry pycnometer is weighed accurately (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The mass is then recorded (m₂).

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The filled pycnometer is brought to the same temperature in the water bath, and its mass is recorded (m₃).

-

The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound can be qualitatively and quantitatively determined in various solvents.[13][14][15][16][17]

Apparatus:

-

Test tubes

-

Graduated pipettes or burettes

-

Vortex mixer or shaker

-

Analytical balance (for quantitative analysis)

-

Spectrophotometer or other analytical instrument (for quantitative analysis)

Qualitative Procedure (in water):

-

Place a known volume of distilled water (e.g., 2 mL) into a test tube.[13]

-

Add this compound dropwise, shaking the mixture after each addition.[13]

-

Observe the formation of a single phase (soluble) or two distinct layers (insoluble). The number of drops that dissolve can provide a semi-quantitative measure of solubility.[13]

Quantitative Procedure (Cloud Point Method): [14]

-

A known volume of the solvent is placed in a beaker and stirred vigorously to create a vortex without introducing air bubbles.

-

This compound is slowly added from a burette (titrated) into the stirring solvent.

-

The "cloud point" is reached when the solution becomes cloudy or turbid, indicating that the solubility limit has been exceeded and a second phase is forming. The volume of alcohol added is recorded to calculate the solubility.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule.[12][18][19][20][21]

Experimental Protocol:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.[12]

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field. A radiofrequency pulse is applied, and the resulting free induction decay (FID) signal is detected.[19]

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (the TMS peak is set to 0 ppm).

-

Interpretation: The chemical shifts (δ), integration (area under the peaks), and splitting patterns (multiplicity) of the signals are analyzed to determine the structure of the molecule.

¹H NMR Spectral Data for this compound: A representative ¹H NMR spectrum of this compound would exhibit signals corresponding to the different proton environments in the molecule.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[22][23][24][25][26]

Experimental Protocol:

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an ATR-FTIR spectrometer.[23][26]

-

Data Acquisition: A beam of infrared light is passed through the sample, and the detector measures the amount of light transmitted at each wavelength.

-

Interpretation: The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) that correspond to the vibrational frequencies of the functional groups. For an alcohol, a characteristic broad O-H stretching band is expected around 3200-3600 cm⁻¹, and C-O stretching bands are typically observed in the 1000-1200 cm⁻¹ region.[9][26]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation patterns.[27][28][29][30][31][32]

Experimental Protocol (Electron Ionization - GC-MS):

-

Sample Introduction: The volatile sample is injected into a gas chromatograph (GC), which separates it from any impurities.[30]

-

Ionization: The separated compound enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process removes an electron from the molecule, forming a molecular ion (M⁺), and often causes the molecule to fragment into smaller, charged pieces.[28]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Interpretation: The resulting mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight. The fragmentation pattern serves as a molecular fingerprint and can be used to deduce the structure.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive physical and spectroscopic characterization of this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. phillysim.org [phillysim.org]

- 5. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 6. This compound (19550-30-2) 1H NMR spectrum [chemicalbook.com]

- 7. Lab Procedure [chem.fsu.edu]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. baetro-machining.com [baetro-machining.com]

- 11. Measuring the density of spirits to calculate their alcohol content | Anton Paar Wiki [wiki.anton-paar.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. reddit.com [reddit.com]

- 15. m.youtube.com [m.youtube.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. scribd.com [scribd.com]

- 18. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 19. books.rsc.org [books.rsc.org]

- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 21. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 22. 1-Butanol, 2,3-dimethyl- [webbook.nist.gov]

- 23. webassign.net [webassign.net]

- 24. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 25. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 26. allsubjectjournal.com [allsubjectjournal.com]

- 27. This compound (19550-30-2) MS [m.chemicalbook.com]

- 28. resolvemass.ca [resolvemass.ca]

- 29. Mass Spectrometry of Volatile Organic Compounds - ChemistryViews [chemistryviews.org]

- 30. dem.ri.gov [dem.ri.gov]

- 31. 1-Butanol, 2,3-dimethyl- [webbook.nist.gov]

- 32. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stereoisomers of 2,3-Dimethyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, properties, and potential methodologies for the synthesis and separation of the stereoisomers of 2,3-dimethyl-1-butanol. This information is critical for applications in asymmetric synthesis, chiral auxiliary development, and as building blocks in the pharmaceutical industry where stereochemical purity is paramount.

Introduction to 2,3-Dimethyl-1-butanol

2,3-Dimethyl-1-butanol (C₆H₁₄O) is a chiral alcohol possessing two stereogenic centers, giving rise to a set of four distinct stereoisomers.[1][2] The specific spatial arrangement of the substituents around these chiral centers dictates the molecule's interaction with other chiral entities, including biological receptors and enzymes. Consequently, the ability to isolate and characterize each stereoisomer is of significant interest in medicinal chemistry and materials science.

Stereochemistry and Isomeric Relationships

The structure of 2,3-dimethyl-1-butanol contains chiral centers at the C2 and C3 positions. The presence of two non-equivalent stereocenters results in a maximum of 2ⁿ = 2² = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is diastereomeric.[3]

The four stereoisomers are:

-

(2R, 3R)-2,3-dimethyl-1-butanol

-

(2S, 3S)-2,3-dimethyl-1-butanol

-

(2R, 3S)-2,3-dimethyl-1-butanol

-

(2S, 3R)-2,3-dimethyl-1-butanol

The (2R, 3R) and (2S, 3S) isomers constitute one enantiomeric pair, while the (2R, 3S) and (2S, 3R) isomers form the second pair. Any other combination, for example, comparing the (2R, 3R) isomer with the (2R, 3S) isomer, represents a diastereomeric relationship.

Physicochemical Properties

While detailed experimental data for each individual stereoisomer is limited in publicly available literature, the properties of the racemic mixture provide a baseline. Enantiomeric pairs share identical physical properties such as boiling point and density, differing only in their interaction with plane-polarized light (optical activity).[4] Diastereomers, however, have distinct physical properties.[3]

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O | [1][2] |

| Molecular Weight | 102.17 g/mol | [1][2] |

| Boiling Point (racemic mixture) | 144.7 °C (417.7 K) | [5] |

| CAS Number (racemic mixture) | 19550-30-2 | [1][2] |

| CAS Number ((2R)-isomer) | 15019-27-9 | [6][7] |

| CAS Number ((2S)-isomer) | 15071-36-0 | [8] |

| Optical Rotation | Data not available for individual stereoisomers. Enantiomers will have equal but opposite specific rotations. |

Experimental Protocols

Synthesis of Racemic 2,3-Dimethyl-1-butanol

A common route to primary alcohols is the reduction of a corresponding carboxylic acid or ester. Racemic 2,3-dimethyl-1-butanol can be synthesized by the reduction of 2,3-dimethylbutanoic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Protocol: Reduction of 2,3-Dimethylbutanoic Acid

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is maintained under an inert atmosphere of dry nitrogen.

-

Reagent Preparation: Anhydrous diethyl ether is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) powder with stirring.

-

Addition of Substrate: A solution of 2,3-dimethylbutanoic acid in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure the reaction goes to completion.

-

Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and finally more water, while cooling the flask in an ice bath.

-

Workup: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed with additional diethyl ether.

-

Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation to yield racemic 2,3-dimethyl-1-butanol.

Resolution of Enantiomers

The separation of enantiomers, known as resolution, is a critical process in chiral chemistry. Since enantiomers possess identical physical properties, they cannot be separated by standard techniques like distillation or crystallization. The most common strategy involves converting the enantiomeric mixture into a pair of diastereomers, which have different physical properties and can be separated.

Protocol: General Method for Resolution of a Racemic Alcohol

This protocol describes a generalized workflow for separating a racemic alcohol mixture, such as (2R,3R)/(2S,3S)-2,3-dimethyl-1-butanol, by forming diastereomeric esters.

-

Formation of Diastereomeric Esters:

-

The racemic alcohol mixture is reacted with an enantiomerically pure chiral acid (a resolving agent), such as (R)-(-)-Mandelic acid or (+)-Camphorsulfonic acid, in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent (e.g., DCC).

-

This reaction produces a mixture of two diastereomeric esters (e.g., (R)-alcohol-(R)-acid and (S)-alcohol-(R)-acid).

-

-

Separation of Diastereomers:

-

Due to their different physical properties, the diastereomeric esters can be separated. Fractional crystallization is commonly employed, exploiting differences in solubility. Alternatively, column chromatography can be used.

-

The separation efficiency is monitored using techniques like HPLC with a chiral stationary phase or by measuring the optical rotation of the fractions.

-

-

Hydrolysis and Recovery of Enantiomers:

-

Each separated diastereomeric ester is then hydrolyzed (e.g., using aqueous NaOH or LiOH) to cleave the ester bond.

-

This step regenerates the enantiomerically pure alcohol and the salt of the chiral acid.

-

An acid-base extraction is performed to separate the alcohol from the chiral acid, which can often be recovered and reused.

-

The isolated enantiopure alcohols are then purified, typically by distillation.

-

Conclusion

The four stereoisomers of 2,3-dimethyl-1-butanol represent important targets for asymmetric synthesis. While specific physical constants for each isomer are not widely reported, established principles of stereochemistry and standard organic chemistry protocols provide a clear pathway for their synthesis and separation. The methodologies outlined in this guide, including racemic synthesis followed by classical resolution, offer a robust framework for researchers to obtain these chiral building blocks for further application in drug discovery and development. Future work in this area could focus on developing efficient enantioselective syntheses to access individual isomers directly, bypassing the need for resolution.

References

- 1. 1-Butanol, 2,3-dimethyl- [webbook.nist.gov]

- 2. 1-Butanol, 2,3-dimethyl- [webbook.nist.gov]

- 3. Stereochemistry [research.cm.utexas.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1-Butanol, 2,3-dimethyl-, [webbook.nist.gov]

- 6. [R,(-)]-2,3-Dimethyl-1-butanol | 15019-27-9 [chemicalbook.com]

- 7. (2R)-2,3-Dimethylbutan-1-ol | C6H14O | CID 25021554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

The Enantioselective Landscape of Chiral Alcohols in Pharmacology

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. For chiral drugs, the spatial arrangement of atoms can lead to significant differences in their biological activity. This is particularly true for chiral alcohols, a common functional group in many pharmaceuticals. The two enantiomers of a chiral alcohol can exhibit vastly different pharmacodynamic and pharmacokinetic properties, with one enantiomer often being responsible for the therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects.[1][2] This technical guide provides an in-depth exploration of the biological activity of chiral alcohols, focusing on key examples that highlight the importance of stereoselectivity in drug action.

Case Study 1: Propranolol (B1214883) - A Tale of Two Enantiomers in Beta-Blockade

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of hypertension, angina pectoris, and other cardiovascular disorders.[3] It is administered as a racemic mixture of its two enantiomers, (S)-(-)-propranolol and (R)-(+)-propranolol.[4]

Enantioselective Pharmacodynamics

The beta-blocking activity of propranolol resides almost exclusively in the (S)-(-)-enantiomer, which is approximately 100 times more potent than the (R)-(+)-enantiomer in blocking beta-adrenergic receptors.[4][5] This stereoselectivity is a classic example of how the three-dimensional structure of a molecule dictates its interaction with a chiral biological target.

Table 1: Comparative Biological Activity of Propranolol Enantiomers

| Enantiomer | Target | Activity | Potency |

| (S)-(-)-Propranolol | β-adrenergic receptors | Antagonist | High |

| (R)-(+)-Propranolol | β-adrenergic receptors | Antagonist | Low (~100-fold less than (S)-enantiomer) |

Signaling Pathway: Beta-Adrenergic Receptor Signaling

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine (B1671497) and norepinephrine, stimulate a downstream signaling cascade.[6][7] The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7][8] PKA then phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility.[6] Propranolol, primarily the (S)-enantiomer, competitively inhibits the binding of catecholamines to these receptors, thus blocking this signaling pathway.

Caption: Beta-Adrenergic Receptor Signaling Pathway and Propranolol Inhibition.

Experimental Protocol: Radioligand Binding Assay

The differential binding affinity of propranolol enantiomers to beta-adrenergic receptors can be quantified using a competitive radioligand binding assay.[1][9]

Objective: To determine the inhibitory constant (Ki) of (S)- and (R)-propranolol for beta-adrenergic receptors.

Materials:

-

Cell membranes expressing beta-adrenergic receptors (e.g., from CHO cells or rat cerebral cortex).[10]

-

Radiolabeled ligand (e.g., [³H]-Dihydroalprenolol or [³H]-CGP 12177).[9][10]

-

Unlabeled (S)-propranolol and (R)-propranolol.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[11]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor and isolate the membrane fraction by differential centrifugation.[10][11]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor (either (S)- or (R)-propranolol).[10] Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled antagonist like unlabeled propranolol).[10]

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.[10]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[10][11]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[10]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[9]

Case Study 2: Sotalol (B1662669) - Stereoselectivity in Cardiac Ion Channel Blockade

Sotalol is an antiarrhythmic agent that possesses both beta-blocking (Class II) and potassium channel-blocking (Class III) properties.[12] It is used as a racemic mixture of d-sotalol and l-sotalol.

Enantioselective Pharmacodynamics

Similar to propranolol, the beta-blocking activity of sotalol is almost exclusively attributed to the l-enantiomer.[13] In contrast, both enantiomers exhibit comparable potency in blocking the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is responsible for the Class III antiarrhythmic effect.[14][15]

Table 2: Comparative In Vitro Pharmacology of Sotalol Enantiomers

| Parameter | d-Sotalol | l-Sotalol | Racemic (dl)-Sotalol | Fold Difference (l- vs d-) |

| Beta-Adrenergic Receptor Affinity (Ki) | ||||

| Cat Left Ventricular Membranes (µmol/l) | 11 | 0.6 | - | ~18 |

| hERG (IKr) Channel Block (IC50) | ||||

| HEK293 Cells (µM) | ~290 (similar to racemic) | ~290 (similar to racemic) | ~290 | No significant difference |

Data compiled from multiple sources.[12][15]

Signaling Pathway: hERG Potassium Channel Blockade

The hERG channel is crucial for the repolarization phase of the cardiac action potential.[2] Blockade of this channel by drugs like sotalol prolongs the action potential duration, an effect that can terminate certain arrhythmias. Both d- and l-sotalol directly interact with and block the pore of the hERG channel.

Caption: Mechanism of hERG Potassium Channel Blockade by Sotalol.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The effect of sotalol enantiomers on the hERG potassium channel is typically assessed using the whole-cell patch-clamp technique.[2][14]

Objective: To determine the IC50 values for hERG channel blockade by d- and l-sotalol.

Materials:

-

HEK293 cells stably expressing the hERG channel.[14]

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Micropipettes.

-

Intracellular and extracellular recording solutions.

-

d-sotalol and l-sotalol.

Procedure:

-

Cell Culture: Culture HEK293 cells expressing hERG channels under standard conditions.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill with intracellular solution.

-

Seal Formation: Form a high-resistance "giga-seal" between the micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell interior.

-

Voltage-Clamp Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate and then inactivate the channels, followed by a repolarizing step to record the tail current, which is a measure of the channels reopening from the inactivated state.[16][17]

-

Drug Application: Perfuse the cell with the extracellular solution containing varying concentrations of d- or l-sotalol.

-

Data Acquisition and Analysis: Record the hERG currents before and after drug application. Measure the peak tail current at each drug concentration and plot the percentage of current inhibition against the log concentration of the drug to determine the IC50 value.[14]

Case Study 3: Warfarin (B611796) - Stereoselective Anticoagulation

Warfarin is a widely used oral anticoagulant for the prevention and treatment of thromboembolic disorders.[18] It is a racemic mixture of (S)- and (R)-enantiomers.[19]

Enantioselective Pharmacodynamics

The anticoagulant effect of warfarin is primarily due to the (S)-enantiomer, which is 3 to 5 times more potent than the (R)-enantiomer in inhibiting the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1).[18][19]

Table 3: Comparative Biological Activity of Warfarin Enantiomers

| Enantiomer | Target | Activity | Potency |

| (S)-Warfarin | VKORC1 | Inhibitor | High |

| (R)-Warfarin | VKORC1 | Inhibitor | Low (3-5 times less potent than (S)-enantiomer) |

Signaling Pathway: Vitamin K Cycle and Coagulation Cascade

Warfarin exerts its anticoagulant effect by inhibiting VKORC1, a key enzyme in the vitamin K cycle.[20][21] This enzyme is responsible for recycling oxidized vitamin K epoxide back to its reduced form, which is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X).[22][23] By inhibiting VKORC1, warfarin depletes the reduced form of vitamin K, leading to the production of inactive clotting factors and thus reducing the coagulability of the blood.[21]

Caption: The Vitamin K Cycle and the Mechanism of Action of Warfarin.

Experimental Protocol: In Vitro VKORC1 Inhibition Assay

The inhibitory potency of warfarin enantiomers on VKORC1 can be determined using an in vitro assay that measures the conversion of vitamin K epoxide to vitamin K.[24][25]

Objective: To determine the IC50 or Ki for the inhibition of VKORC1 by (S)- and (R)-warfarin.

Materials:

-

Source of VKORC1 enzyme (e.g., microsomes from cells overexpressing VKORC1).[26]

-

Vitamin K epoxide substrate.

-

A reducing agent, typically dithiothreitol (B142953) (DTT).[24]

-

(S)-warfarin and (R)-warfarin.

-

Reaction buffer.

-

HPLC system for analysis.

Procedure:

-

Enzyme Preparation: Prepare microsomes containing VKORC1.[26]

-

Assay Setup: In a reaction vessel, combine the VKORC1-containing microsomes, reaction buffer, and varying concentrations of the inhibitor ((S)- or (R)-warfarin).[24]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the vitamin K epoxide substrate and DTT.[26]

-

Incubation: Incubate the reaction mixture for a specific time at a controlled temperature (e.g., 30°C).[26]

-

Reaction Termination and Extraction: Stop the reaction and extract the vitamin K metabolites.

-

HPLC Analysis: Quantify the amount of vitamin K produced using an HPLC system.[26]

-

Data Analysis: Calculate the percentage of VKORC1 inhibition at each warfarin concentration. Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value. The Ki can be calculated from the IC50 value, taking into account the assay conditions and the enzyme kinetics.[24]

Conclusion

The examples of propranolol, sotalol, and warfarin clearly demonstrate the profound impact of stereochemistry on the biological activity of chiral alcohols. For researchers, scientists, and drug development professionals, a thorough understanding of enantioselective pharmacology is not merely an academic exercise but a critical component of developing safer and more effective medicines. The quantitative assessment of the biological activity of individual enantiomers, through rigorous experimental protocols, is essential for elucidating structure-activity relationships, optimizing lead compounds, and ultimately, for rational drug design. The continued exploration of the stereoselective interactions of chiral molecules with their biological targets will undoubtedly pave the way for the next generation of innovative therapeutics.

References

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of Propranolol | Pharmacology Mentor [pharmacologymentor.com]

- 4. Propranolol: Package Insert / Prescribing Information / MOA [drugs.com]

- 5. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Molecular determinants of pro-arrhythmia proclivity of d- and l-sotalol via a multi-scale modeling pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. ClinPGx [clinpgx.org]

- 20. ClinPGx [clinpgx.org]

- 21. news-medical.net [news-medical.net]

- 22. youtube.com [youtube.com]

- 23. The catalytic mechanism of vitamin K epoxide reduction in a cellular environment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. merckmillipore.com [merckmillipore.com]

- 26. ashpublications.org [ashpublications.org]

In-Depth Technical Guide: (2S)-2,3-Dimethylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and analytical methodologies for (2S)-2,3-dimethylbutan-1-ol. This chiral alcohol is a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents.

Core Structural and Physicochemical Data

(2S)-2,3-dimethylbutan-1-ol, a chiral primary alcohol, possesses a stereocenter at the C2 position. Its specific spatial arrangement is crucial for its application in stereoselective synthesis.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | (2S)-2,3-dimethylbutan-1-ol | [1] |

| CAS Number | 15071-36-0 | [1] |

| Molecular Formula | C₆H₁₄O | [1] |

| Molecular Weight | 102.17 g/mol | [1][2] |

| Canonical SMILES | CC(C)C(C)CO | |

| InChI | InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m1/s1 | [1] |

| InChIKey | SXSWMAUXEHKFGX-ZCFIWIBFSA-N | [1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | 142 °C at 760 mmHg (racemic) | [1] |

| Melting Point | -48.42 °C (estimate for racemic) | |

| Density | 0.811 g/cm³ (racemic) | |

| Solubility | Information not available |

Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and confirmation of (2S)-2,3-dimethylbutan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum (Racemic 2,3-dimethylbutan-1-ol)

A proton NMR spectrum is available for the racemic mixture of this compound. The chemical shifts and multiplicities of the signals provide information about the different proton environments in the molecule.

¹³C NMR Spectrum

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) group and C-H bonds. A broad peak around 3300-3500 cm⁻¹ would correspond to the O-H stretching vibration, while peaks in the 2850-3000 cm⁻¹ region would be due to C-H stretching.

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak (M+) at m/z 102. The fragmentation pattern would provide further structural information. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage.

Experimental Protocols

Asymmetric Synthesis via Kinetic Resolution

One effective method for obtaining enantiomerically enriched (2S)-2,3-dimethylbutan-1-ol is through the enzymatic kinetic resolution of the racemic mixture.

Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2,3-Dimethylbutan-1-ol

Materials:

-

Racemic this compound

-

Immobilized Lipase (B570770) (e.g., from Candida antarctica, Lipase B)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., hexane (B92381) or toluene)

-

Sodium hydroxide (B78521) (for hydrolysis)

-

Methanol

Procedure:

-

Acylation: In a round-bottom flask, dissolve racemic this compound and the acyl donor (e.g., vinyl acetate) in an anhydrous organic solvent (e.g., hexane or toluene).

-

Add the immobilized lipase to the reaction mixture.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by gas chromatography (GC) until approximately 50% conversion of the starting alcohol is achieved.

-

Work-up: Remove the enzyme by filtration.

-

The reaction mixture now contains the unreacted (S)-2,3-dimethylbutan-1-ol and the acylated (R)-2,3-dimethylbutyl acetate (B1210297). Separate these two components by column chromatography.

-

Hydrolysis (optional): To recover the (R)-enantiomer, the collected (R)-2,3-dimethylbutyl acetate can be hydrolyzed using a base, such as sodium hydroxide in methanol.

Purification

Protocol: Purification by Fractional Distillation

Fractional distillation is a suitable method for purifying chiral alcohols, especially for separating them from impurities with different boiling points.

Materials:

-

Crude (2S)-2,3-dimethylbutan-1-ol

-

Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

Set up the fractional distillation apparatus in a fume hood.

-

Place the crude (2S)-2,3-dimethylbutan-1-ol and boiling chips (or a stir bar) into the distillation flask.

-

Gradually heat the distillation flask using the heating mantle.

-

Carefully monitor the temperature at the top of the fractionating column.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired compound. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

-

The purity of the collected fraction should be assessed by analytical techniques such as GC.

Enantiomeric Purity Determination

Protocol: Chiral Gas Chromatography (GC) Analysis

Chiral GC is a powerful technique for determining the enantiomeric excess of chiral compounds.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXse).

Typical GC Conditions (starting point for optimization):

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature at a slow rate (e.g., 2 °C/min) to a final temperature (e.g., 200 °C).

-

Injection: A small volume of a dilute solution of the sample in a suitable solvent.

Procedure:

-

Prepare a standard solution of the racemic this compound to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the sample of (2S)-2,3-dimethylbutan-1-ol onto the chiral GC column under the optimized conditions.

-

Integrate the peak areas of the two enantiomers in the resulting chromatogram.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Logical Relationships and Workflows

The following diagram illustrates the overall workflow for obtaining and characterizing (2S)-2,3-dimethylbutan-1-ol.

Caption: Workflow for the synthesis, purification, and analysis.

References

2,3-Dimethylbutan-1-ol molecular weight and formula

An In-depth Technical Guide on 2,3-Dimethylbutan-1-ol

This guide provides detailed information on the molecular properties of this compound, a significant chemical compound in various research and development applications.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, chemical synthesis, and analytical procedures.

| Property | Value |

| Molecular Formula | C6H14O[1][2][3][4] |

| Molecular Weight | 102.17 g/mol [4] |

| CAS Number | 19550-30-2[1][3] |

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula are beyond the scope of this guide. However, standard analytical techniques such as mass spectrometry and elemental analysis are typically employed.

Mass Spectrometry: This technique is used to measure the mass-to-charge ratio of ions. The molecular weight of this compound can be determined with high accuracy using this method.[3]

Elemental Analysis: This process determines the elemental composition of a sample. For this compound, it would confirm the presence and ratio of carbon, hydrogen, and oxygen atoms, thereby validating the molecular formula.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's name to its fundamental molecular properties.

Caption: Relationship between chemical name, formula, and molecular weight.

References

Methodological & Application

Application Notes and Protocols: (2R)-2,3-Dimethylbutan-1-ol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2,3-Dimethylbutan-1-ol is a chiral primary alcohol valued as a stereodefined building block, or "synthon," in asymmetric synthesis.[1] Its (R)-configuration at the C2 stereocenter provides a valuable tool for introducing specific three-dimensional architecture into target molecules, a critical requirement in the synthesis of pharmaceuticals and other biologically active compounds.[1] While (2R)-2,3-Dimethylbutan-1-ol is recognized for its role as a chiral precursor, detailed and specific applications with extensive quantitative performance data in roles such as a chiral auxiliary or ligand are limited in publicly available literature.[2]

This document provides detailed application notes and representative protocols to illustrate how (2R)-2,3-Dimethylbutan-1-ol can be conceptually utilized in asymmetric synthesis, drawing upon well-established methodologies for structurally similar chiral alcohols. The primary application detailed here is its potential use, after conversion to the corresponding amino alcohol, as a chiral auxiliary for diastereoselective enolate alkylation, a powerful technique for creating stereogenic centers.

Application: Chiral Auxiliary for Diastereoselective Alkylation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] The auxiliary is later removed, having imparted its chirality to the substrate. Amino alcohols are common precursors for highly effective chiral auxiliaries, such as the oxazolidinones popularized by David A. Evans.

The following sections describe a representative workflow for the hypothetical use of (2R)-2-amino-3-methylbutan-1-ol (derivable from the topic compound) as a precursor to an Evans-type chiral auxiliary for the asymmetric synthesis of a chiral carboxylic acid.

Logical Workflow for Asymmetric Alkylation Using a Chiral Auxiliary

The overall process involves three main stages: attachment of the chiral auxiliary to a prochiral substrate, a diastereoselective reaction to create the new stereocenter, and finally, cleavage of the auxiliary to yield the enantiomerically enriched product.

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Experimental Protocols

The following are representative protocols based on established procedures for Evans-type oxazolidinone auxiliaries.

Protocol 1: Synthesis of the Chiral Auxiliary (4R,5S)-4-isopropyl-5-methyl-2-oxazolidinone

This protocol outlines the synthesis of a hypothetical chiral oxazolidinone from (2R)-amino-3-methylbutan-1-ol.

Reaction Scheme:

Caption: Synthesis of the chiral oxazolidinone auxiliary.

Materials:

-

(2R)-2-amino-3-methylbutan-1-ol

-

Triphosgene (B27547) or Diethyl Carbonate

-

Triethylamine (B128534) (Et3N)

-

Anhydrous Toluene (B28343) or Tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of (2R)-2-amino-3-methylbutan-1-ol (1.0 eq) in anhydrous toluene at 0 °C under an inert atmosphere, add triphosgene (0.4 eq) portion-wise.

-

Add triethylamine (2.2 eq) dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica (B1680970) gel, ethyl acetate/hexanes gradient) to yield the pure oxazolidinone.

Protocol 2: Acylation and Diastereoselective Alkylation

Materials:

-

(4R,5S)-4-isopropyl-5-methyl-2-oxazolidinone

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

-

Acyl chloride (e.g., Propionyl chloride)

-

Alkyl halide (e.g., Benzyl bromide)

Procedure:

-

Acylation:

-

Dissolve the oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

-

Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.

-

Add the acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to 0 °C and stir for 1-2 hours.

-

Quench with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify by chromatography to obtain the N-acyl oxazolidinone.

-

-

Alkylation:

-

Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C.

-

Add LDA (1.1 eq) dropwise and stir for 30-60 minutes to form the chiral enolate.

-

Add the alkyl halide (1.2 eq) and stir at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous NH4Cl, warm to room temperature, and extract with ethyl acetate.

-

Combine organic layers, wash with brine, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product. Purify by flash chromatography.

-

Protocol 3: Cleavage of the Chiral Auxiliary

Materials:

-

Alkylated N-acyl oxazolidinone product

-

Tetrahydrofuran (THF)

-

30% Aqueous Hydrogen Peroxide (H2O2)

-

Lithium Hydroxide (LiOH)

Procedure:

-

Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

-

Add 30% aqueous H2O2 (4.0 eq) followed by aqueous LiOH (2.0 eq).

-

Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for 2 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (B76179) (Na2SO3).

-

Adjust the pH to ~10 with saturated NaHCO3 to allow for the extraction of the recovered chiral auxiliary with dichloromethane.

-

Acidify the remaining aqueous layer to pH ~2 with 1 M HCl.

-

Extract the acidified layer with ethyl acetate (3x).

-

Combine the ethyl acetate extracts, dry over Na2SO4, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Data Presentation

The following table presents representative quantitative data for the diastereoselective alkylation of an N-propionyl oxazolidinone auxiliary, based on typical results observed for Evans auxiliaries.

| Electrophile (R-X) | Product | Diastereomeric Excess (de) | Yield (%) |

| Benzyl bromide | 2-Methyl-3-phenylpropanoic acid | >98% | 85-95 |

| Methyl iodide | 2-Methylpropanoic acid | >96% | 80-90 |

| Allyl bromide | 2-Methylpent-4-enoic acid | >97% | 82-92 |

| Note: This data is representative and intended for illustrative purposes, as specific experimental data for an auxiliary derived from (2R)-2,3-dimethylbutan-1-ol is not widely available. |

References

Application Notes and Protocols for the Use of 2,3-Dimethylbutan-1-ol as a Chiral Synthon

For Researchers, Scientists, and Drug Development Professionals

Introduction